molecular formula C25H19N3O6 B3536646 N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B3536646
M. Wt: 457.4 g/mol
InChI Key: RWSPSAXIOTUNFB-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a dioxoisoindoline moiety, and a dimethylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dioxoisoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the nitro group: Nitration of the dioxoisoindoline intermediate using a mixture of concentrated nitric and sulfuric acids.

    Coupling with the dimethylphenyl group: This step involves the acylation of the nitro-dioxoisoindoline intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating mixture (concentrated nitric and sulfuric acids).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxoisoindoline moiety may bind to proteins or enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-hydroxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Contains a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O6/c1-14-6-7-17(10-15(14)2)23(30)16-4-3-5-18(11-16)26-22(29)13-27-24(31)20-9-8-19(28(33)34)12-21(20)25(27)32/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPSAXIOTUNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 4
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 5
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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